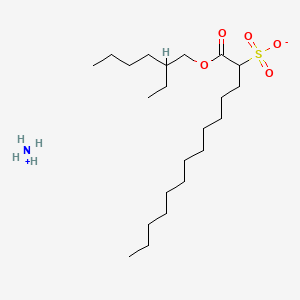
Tropisetron Citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tropisetron Citrate is a compound primarily known for its use as an antiemetic, particularly in the treatment of nausea and vomiting induced by chemotherapy and radiotherapy. It is a selective serotonin 5-HT3 receptor antagonist, which means it blocks the action of serotonin, a neurotransmitter that can trigger nausea and vomiting .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tropisetron Citrate involves several steps, starting from the indole derivativeThe final step involves the formation of the citrate salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the reactions and purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tropisetron Citrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole ring, affecting the compound’s activity.
Reduction: Reduction reactions can alter the tropane moiety, potentially impacting its binding affinity to receptors.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups, creating analogs with different pharmacological profiles .
Aplicaciones Científicas De Investigación
Tropisetron Citrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of serotonin receptor antagonists.
Biology: Researchers use it to investigate the role of serotonin in various physiological processes.
Industry: It is used in the pharmaceutical industry to develop new antiemetic drugs and formulations.
Mecanismo De Acción
Tropisetron Citrate exerts its effects by competitively binding to and blocking the action of serotonin at 5-HT3 receptors. These receptors are located peripherally on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the central nervous system. By blocking these receptors, this compound prevents the initiation of the emetic reflex, thereby reducing nausea and vomiting .
Comparación Con Compuestos Similares
Granisetron: Another 5-HT3 receptor antagonist used as an antiemetic.
Ondansetron: Widely used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.
Dolasetron: Similar in function, used to prevent and treat nausea and vomiting.
Uniqueness: Tropisetron Citrate is unique due to its dual action as a selective 5-HT3 receptor antagonist and a partial agonist at α7-nicotinic receptors. This dual action provides additional therapeutic benefits, such as potential cognitive enhancement in conditions like schizophrenia .
Propiedades
Número CAS |
1251773-00-8 |
|---|---|
Fórmula molecular |
C23H28N2O9 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2.C6H8O7/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,10-13,18H,6-9H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+,13?; |
Clave InChI |
YFGSHODXSPKSDQ-KOQCZNHOSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


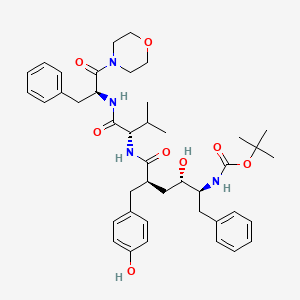
![Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-](/img/structure/B12764938.png)
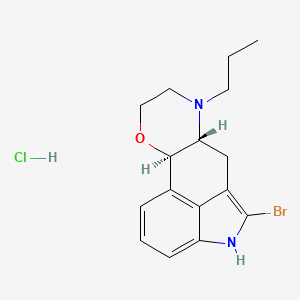
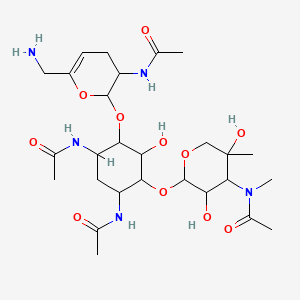
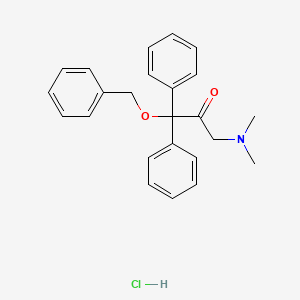



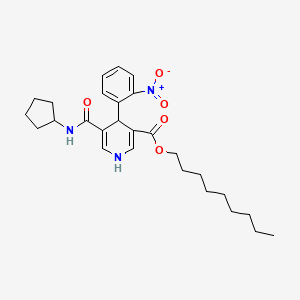


![6-(4-chlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12765022.png)
![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)
